(S)-3-Iodo-pyrrolidine-1-carboxylic acid tert-butyl ester
Overview
Description
(S)-3-Iodo-pyrrolidine-1-carboxylic acid tert-butyl ester is an organic compound that features a tert-butyl ester group attached to a pyrrolidine ring, which is substituted with an iodine atom at the 3-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
Tert-butyl esters are generally used as protecting groups in organic synthesis . They are often employed as masked carboxyl group surrogates in peptide chemical synthesis .
Mode of Action
The compound, being a tert-butyl ester, is involved in various reactions. One such reaction is the Steglich Esterification , a mild reaction that allows the conversion of sterically demanding and acid labile substrates. It’s one of the convenient methods for the formation of tert-butyl esters . The reaction involves the formation of an O-acylisourea intermediate, which offers reactivity similar to the corresponding carboxylic acid anhydride .
Biochemical Pathways
For instance, they can react with α,α-dichlorodiphenylmethane as the chlorinating agent and SnCl2 as a catalyst to generate acid chloride intermediates in situ . These intermediates can then be used in reactions with a variety of alcohols and amines to afford the corresponding esters and amides .
Pharmacokinetics
It’s known that tert-butyl esters are resistant to hydrolysis in the gastrointestinal (gi) tract, likely due to the action of the carboxylesterase enzyme ces1 .
Result of Action
The compound, being a tert-butyl ester, is known to participate in various reactions that lead to the formation of other compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “(S)-3-Iodo-pyrrolidine-1-carboxylic acid tert-butyl ester”. For instance, the reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields . Moreover, the compound’s reaction efficiency can be influenced by the presence of other reagents, such as DMAP in the case of Steglich Esterification .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Iodo-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the iodination of a pyrrolidine derivative followed by esterification. One common method is the reaction of (3S)-3-hydroxypyrrolidine-1-carboxylate with iodine in the presence of a base to form the iodopyrrolidine intermediate. This intermediate is then reacted with tert-butyl chloroformate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Iodo-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or other reducing agents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted pyrrolidine derivatives.
Reduction: Formation of the corresponding hydrogen-substituted pyrrolidine.
Oxidation: Formation of oxidized pyrrolidine derivatives.
Scientific Research Applications
(S)-3-Iodo-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3S)-3-chloropyrrolidine-1-carboxylate
- tert-Butyl (3S)-3-bromopyrrolidine-1-carboxylate
- tert-Butyl (3S)-3-fluoropyrrolidine-1-carboxylate
Uniqueness
(S)-3-Iodo-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The larger atomic radius and lower electronegativity of iodine make it more reactive in substitution reactions, providing a versatile intermediate for further chemical transformations.
Properties
IUPAC Name |
tert-butyl (3S)-3-iodopyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16INO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTPTQLIAIOWLK-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653989 | |
Record name | tert-Butyl (3S)-3-iodopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234576-81-8 | |
Record name | tert-Butyl (3S)-3-iodopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Synthesis routes and methods II
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